4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate
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Overview
Description
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is an organic compound that belongs to the class of benzisothiazolinones. This compound is characterized by the presence of a benzisothiazole ring, which is known for its antimicrobial and preservative properties . The compound is used in various applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate typically involves the reaction of 1,2-benzisothiazol-3-one with methylamine and 4-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, which have various applications in chemical and pharmaceutical industries .
Scientific Research Applications
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Used as a preservative in various industrial products such as paints, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, leading to their inactivation and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
Benzothiazole: Another compound with a benzisothiazole ring, used in various industrial applications.
Uniqueness
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and efficacy in antimicrobial applications. Its combination of a benzisothiazole ring with a methylbenzoate moiety makes it particularly effective in various industrial and medical applications .
Properties
Molecular Formula |
C22H18N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H18N2O4S/c1-15-7-9-16(10-8-15)22(25)28-18-13-11-17(12-14-18)24(2)21-19-5-3-4-6-20(19)29(26,27)23-21/h3-14H,1-2H3 |
InChI Key |
VMHNIOXEDCCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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